![molecular formula C21H17F3N2O B4420578 N-[3-(2-pyridin-2-ylethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4420578.png)
N-[3-(2-pyridin-2-ylethyl)phenyl]-2-(trifluoromethyl)benzamide
Descripción general
Descripción
N-[3-(2-pyridin-2-ylethyl)phenyl]-2-(trifluoromethyl)benzamide, commonly known as TFB, is a small molecule that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide family and has a trifluoromethyl group attached to the benzene ring, which imparts unique properties to the molecule. In
Aplicaciones Científicas De Investigación
TFB has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, TFB has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which plays a role in synaptic plasticity and learning and memory. TFB has also been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells in vitro. Additionally, TFB has been used as a tool in drug discovery to identify new compounds that may have similar effects to TFB.
Mecanismo De Acción
TFB exerts its effects by inhibiting the activity of PKC, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. TFB binds to the regulatory domain of PKC, preventing the binding of DAG and calcium ions and inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
TFB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, TFB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. TFB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In vivo, TFB has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB has several advantages for use in lab experiments, including its high potency and specificity for PKC inhibition, as well as its relatively low toxicity. However, TFB has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on TFB. One area of interest is the development of TFB analogs with improved solubility and selectivity for PKC inhibition. Another area of interest is the use of TFB as a tool in drug discovery to identify new compounds with similar effects. Additionally, further research is needed to fully understand the mechanisms of action of TFB and its potential applications in various areas of scientific research.
Propiedades
IUPAC Name |
N-[3-(2-pyridin-2-ylethyl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O/c22-21(23,24)19-10-2-1-9-18(19)20(27)26-17-8-5-6-15(14-17)11-12-16-7-3-4-13-25-16/h1-10,13-14H,11-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDVGVDYEBAJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine](/img/structure/B4420501.png)
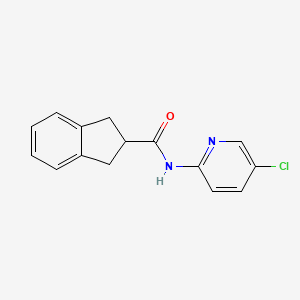
![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4420521.png)

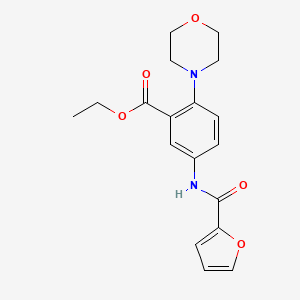
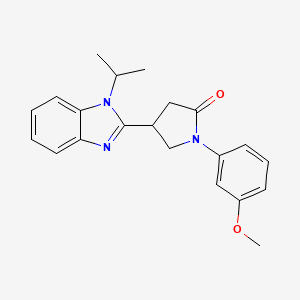
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420543.png)
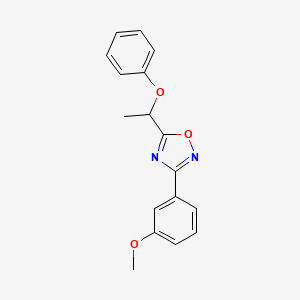
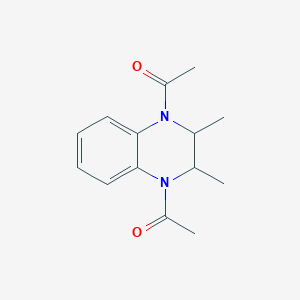
![N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4420572.png)
![5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4420573.png)

![4-[(2-chloro-4,5-difluorobenzyl)thio]quinazoline](/img/structure/B4420592.png)
![[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid](/img/structure/B4420603.png)